molecular formula C21H18N4O4S B2720401 7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243035-87-1

7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2720401
CAS No.: 1243035-87-1
M. Wt: 422.46
InChI Key: IMTPCXZHFKCADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a high-purity synthetic chemical compound intended for research and development purposes. As a [1,2,4]triazolo[4,3-a]pyrazine derivative, it belongs to a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . The structure features a 3-methoxyphenyl group at the 7-position and a thioether side chain connected to a 4-methoxybenzoyl group, suggesting potential for diverse molecular interactions. This product is provided for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

7-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-28-16-8-6-14(7-9-16)18(26)13-30-21-23-22-19-20(27)24(10-11-25(19)21)15-4-3-5-17(12-15)29-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTPCXZHFKCADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic derivative belonging to the class of triazoles and pyrazines. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3S}, with a molecular weight of approximately 378.44 g/mol. The structure features both methoxy and thioether functional groups, which may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to triazoles and pyrazines. In particular, derivatives such as 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have shown promising results in vitro against various cancer cell lines.

In Vitro Studies

A significant study conducted by researchers at the National Cancer Institute evaluated the antitumor activity of similar compounds against 60 cancer cell lines , including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The results indicated that these compounds exhibited substantial cytotoxic effects across multiple cancer types:

Cell Line IC50 (µM)
MDA-MB-468 (Breast)0.25
A549 (Lung)0.30
HCT116 (Colon)0.40
HeLa (Cervical)0.35

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanisms by which this compound exerts its antitumor effects include:

  • Microtubule Disruption : Similar compounds have been shown to inhibit microtubule polymerization during mitosis, leading to cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Studies indicate that treatment with these compounds triggers apoptotic pathways involving mitochondrial dysfunction and activation of caspases.
  • Targeting Specific Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in tumor growth and survival.

Case Studies

A notable case study involved the evaluation of a closely related compound in human gastric cancer cells (SGC-7901). The study reported an IC50 value of 0.11 µM , indicating potent cytotoxicity. The mechanism was attributed to both mitochondrial-mediated apoptosis and death receptor pathways, showcasing the compound's multifaceted approach to inducing cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[4,3-a]Pyrazin-8(7H)-One Derivatives

Compound Name Substituents (Position 3) Substituents (Position 7) Key Synthetic Method Reported Bioactivity Reference
Target Compound 2-(4-Methoxyphenyl)-2-oxoethylthio 3-Methoxyphenyl CDI-mediated cyclization Not explicitly reported (potential cytotoxic activity inferred from class)
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one Thioxo group 4-Fluorobenzyl Non-aqueous potentiometric titration Validated as a pharmaceutical candidate (analytical method established)
7-(4-Ethoxyphenyl)-3-{[2-(3-Methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 2-(3-Methoxyphenyl)-2-oxoethylthio 4-Ethoxyphenyl Not detailed (PubChem entry) Unknown (structural analog)
General 3,7-Disubstituted Derivatives (e.g., 3-aryl/heteryl) Variable (aryl, heterocyclic) Variable (aryl, benzyl) CDI or chloroacetate-mediated cyclization Cytotoxic, membrane-stabilizing

Key Observations:

Substituent Effects on Bioactivity :

  • The thioxo group in the 4-fluorobenzyl derivative (Table 1, Row 2) may enhance hydrogen-bonding interactions with biological targets, though its exact mechanism remains uncharacterized .
  • Methoxy vs. Ethoxy Groups : The target compound’s 3- and 4-methoxyphenyl substituents likely improve metabolic stability compared to the ethoxy group in its analog (Table 1, Row 3), as methoxy groups are less prone to oxidative demethylation .

Synthetic Flexibility :

  • The CDI-mediated method (used for the target compound) allows broader structural diversity than methods relying on phenylisothiocyanate or chloroacetate .

Pharmacological Data Gaps :

  • While the target compound’s structural features align with bioactive analogs (e.g., membrane stabilization), explicit activity data are lacking compared to validated candidates like the 4-fluorobenzyl derivative .

Q & A

Q. Q1. What are the typical synthetic steps for preparing 7-(3-methoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one?

The synthesis involves multi-step heterocyclic chemistry:

  • Step 1 : Formation of the pyrazinone core via cyclization of 3-hydrazinopyrazin-2-one derivatives with substituted acids under anhydrous conditions (e.g., DMFA at 100°C for 1 hour) .
  • Step 2 : Thioether linkage introduction using 2-(4-methoxyphenyl)-2-oxoethyl thiol precursors, often requiring controlled temperatures (e.g., 10°C) to minimize side reactions .
  • Step 3 : Purification via recrystallization (e.g., using DMFA/i-propanol mixtures) and validation by HPLC and NMR .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and purity during cyclization?

Key parameters include:

  • Temperature Control : Maintaining 100°C during cyclization ensures complete reaction while avoiding decomposition .
  • Solvent Selection : Anhydrous DMFA enhances reactivity by stabilizing intermediates .
  • Catalyst Use : Carbonyldiimidazole (CDI) facilitates acid activation, improving coupling efficiency .
  • Workup Strategy : Dilution with water post-reaction induces precipitation, simplifying isolation .

Basic Characterization Techniques

Q. Q3. What analytical methods are essential for confirming the compound’s structure?

  • 1H-NMR Spectroscopy : Identifies substituent patterns (e.g., methoxy protons at δ 3.6–3.9 ppm, aromatic protons at δ 6.9–8.1 ppm) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1716 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content) .

Advanced Analytical Challenges

Q. Q4. How can researchers resolve spectral contradictions (e.g., unexpected NMR peaks)?

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals .
  • Crystallography : Single-crystal X-ray diffraction (e.g., PDB:3LD6) provides unambiguous structural confirmation .

Biological Activity Screening

Q. Q5. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme Inhibition : Target-specific assays (e.g., 14-α-demethylase lanosterol for antifungal activity) using fluorometric or colorimetric substrates .
  • Cytotoxicity Testing : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding : Radioligand displacement assays for CNS targets (e.g., serotonin receptors) .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6. How can structural modifications enhance bioactivity?

  • Substituent Variation : Replace methoxy groups with electron-withdrawing groups (e.g., CF₃) to modulate enzyme binding .
  • Heterocycle Fusion : Introduce pyrazole or thiadiazole rings to improve metabolic stability .
  • Molecular Docking : Use software (e.g., AutoDock) to predict interactions with target enzymes (e.g., PDB:3LD6) and guide synthesis .

Stability and Degradation Analysis

Q. Q7. How should researchers assess compound stability under physiological conditions?

  • pH Stability Testing : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal Stability : Heat at 40–60°C and track decomposition products using LC-MS .
  • Light Sensitivity : Expose to UV-Vis light and analyze photodegradation pathways .

Data Contradictions in Bioactivity Reports

Q. Q8. Why might different studies report conflicting bioactivity data?

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) or cell lines .
  • Purity Discrepancies : Impurities >95% by HPLC are critical; use preparative HPLC for rigorous standardization .
  • Solvent Artifacts : DMSO may alter cellular permeability; validate with solvent controls .

Advanced Mechanistic Studies

Q. Q9. What methodologies elucidate the compound’s metabolic pathways?

  • In Vitro Metabolism : Use liver microsomes (human/rat) to identify phase I/II metabolites via LC-MS .
  • Isotope Tracing : ¹⁴C-labeled analogs track metabolic fate in excretion studies .
  • CYP450 Inhibition Assays : Determine if the compound modulates cytochrome P450 enzymes .

Scaling-Up Synthesis for Preclinical Testing

Q. Q10. What steps ensure reproducibility during scale-up?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) statistically .
  • Purification Protocols : Use flash chromatography for intermediates and preparative HPLC for final compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.